molecular formula C22H12N6O5S B15019358 (2Z)-5-amino-2-(4-nitrobenzylidene)-7-(4-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

(2Z)-5-amino-2-(4-nitrobenzylidene)-7-(4-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

Cat. No.: B15019358
M. Wt: 472.4 g/mol
InChI Key: PDJPRLYVVSNLDI-NVMNQCDNSA-N
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Description

(2Z)-5-AMINO-7-(4-NITROPHENYL)-2-[(4-NITROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is a complex organic compound with a unique structure that includes amino, nitrophenyl, and thiazolopyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-AMINO-7-(4-NITROPHENYL)-2-[(4-NITROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with a thiazolopyridine derivative under basic conditions, followed by the introduction of amino and cyano groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-AMINO-7-(4-NITROPHENYL)-2-[(4-NITROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted thiazolopyridine compounds.

Scientific Research Applications

(2Z)-5-AMINO-7-(4-NITROPHENYL)-2-[(4-NITROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-5-AMINO-7-(4-NITROPHENYL)-2-[(4-NITROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The pathways involved often include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-5-AMINO-7-(4-NITROPHENYL)-2-[(4-NITROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is unique due to its complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H12N6O5S

Molecular Weight

472.4 g/mol

IUPAC Name

(2Z)-5-amino-7-(4-nitrophenyl)-2-[(4-nitrophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

InChI

InChI=1S/C22H12N6O5S/c23-10-16-19(13-3-7-15(8-4-13)28(32)33)17(11-24)22-26(20(16)25)21(29)18(34-22)9-12-1-5-14(6-2-12)27(30)31/h1-9,19H,25H2/b18-9-

InChI Key

PDJPRLYVVSNLDI-NVMNQCDNSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C#N)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C#N)N)[N+](=O)[O-]

Origin of Product

United States

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